3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonyl group, and an azabicyclooctane structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base are common.
Construction of the Azabicyclooctane Structure: This step may involve cyclization reactions using suitable starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The triazole ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The azabicyclooctane structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: Shares the triazole ring structure.
Sulfonyl Chlorides: Similar functional group.
Azabicyclooctane Derivatives: Similar bicyclic structure.
Uniqueness
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[321]octane hydrochloride is unique due to the combination of its triazole ring, sulfonyl group, and azabicyclooctane structure
Properties
Molecular Formula |
C10H17ClN4O2S |
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Molecular Weight |
292.79 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C10H16N4O2S.ClH/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H |
InChI Key |
MJOKRTLSAOCHKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
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